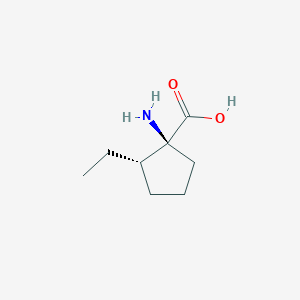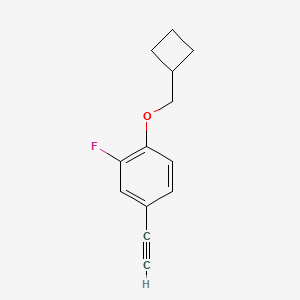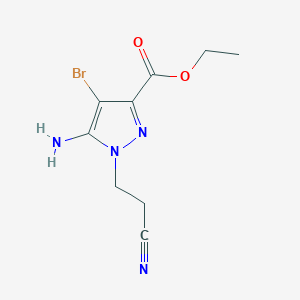![molecular formula C10H12BrNO2 B12069809 methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12069809.png)
methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of carbamate, featuring a bromophenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate typically involves the reaction of methyl isocyanate with 4-bromobenzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Methyl isocyanate and 4-bromobenzylamine.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: Methyl isocyanate is slowly added to a solution of 4-bromobenzylamine in an appropriate solvent, such as dichloromethane. The reaction mixture is stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and efficiency, using automated equipment and continuous flow reactors. The reaction conditions are carefully monitored to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents, such as water or ethanol, at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used. The reactions are conducted under acidic or basic conditions, depending on the desired product.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. The reactions are usually performed in anhydrous solvents, such as ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates, while oxidation and reduction reactions can produce corresponding oxides or amines.
Scientific Research Applications
Methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. It is used in assays to evaluate its effects on various biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the production of pesticides and herbicides. Its effectiveness in controlling pests and weeds makes it valuable in agricultural applications.
Mechanism of Action
The mechanism of action of methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired biological effects. For example, in the case of its use as a pesticide, the compound may inhibit acetylcholinesterase, an enzyme crucial for nerve function in insects, leading to their paralysis and death.
Comparison with Similar Compounds
Methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate can be compared with other similar compounds, such as:
Methyl N-phenylcarbamate: Lacks the bromine atom, resulting in different reactivity and biological activity.
Methyl N-(4-chlorophenyl)methylcarbamate: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
Methyl N-(4-fluorophenyl)methylcarbamate:
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C10H12BrNO2/c1-12(10(13)14-2)7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 |
InChI Key |
PZKVCFUVQULRDD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU-](/img/structure/B12069728.png)

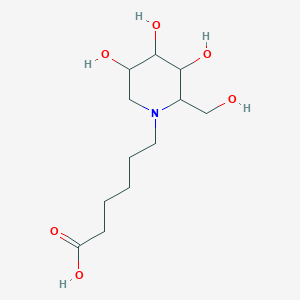
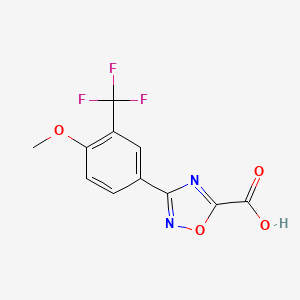
![a-[(Boc-amino)methyl]-2-fluorobenzeneacetic acid](/img/structure/B12069741.png)
![Carbamic acid, (1R,2R,6S)-7-oxabicyclo[4.1.0]hept-2-yl-, 1,1-dimethylethyl](/img/structure/B12069745.png)

